molecular formula C12H18N2O5 B13340477 1-(4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-isopropylpyrimidine-2,4(1H,3H)-dione

1-(4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-isopropylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13340477
M. Wt: 270.28 g/mol
InChI Key: PHUUXVYXSRZACJ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-isopropylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydrofuran ring and a pyrimidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-isopropylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrimidine ring through a series of condensation and cyclization reactions. Common reagents used in these reactions include hydroxylamine, isopropylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-isopropylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups like halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pH, and solvent choice are crucial in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-isopropylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-isopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical processes within cells. Its unique structure allows it to bind to specific sites on proteins or nucleic acids, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-(4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-isopropylpyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-6(2)7-4-14(12(18)13-11(7)17)10-3-8(16)9(5-15)19-10/h4,6,8-10,15-16H,3,5H2,1-2H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUUXVYXSRZACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866793
Record name 1-(2-Deoxypentofuranosyl)-5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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